5-(2-Fluorophenyl)-1H-pyrrole-3-carboxamide
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Overview
Description
5-(2-Fluorophenyl)-1H-pyrrole-3-carboxamide: is a chemical compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds consisting of a five-membered ring with four carbon atoms and one nitrogen atom. The presence of a fluorophenyl group in this compound contributes to its unique reactivity and potential biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxamide typically involves the following steps:
N-Alkylation of Pyrrole: Pyrrole is protected by N-alkylation using triisopropylsilyl chloride.
Formylation: The protected pyrrole undergoes formylation using Vilsmeier reagent to obtain 1H-Pyrrole-3-carbaldehyde.
Bromination and Suzuki Coupling: The carbaldehyde is brominated using N-bromosuccinimide and then coupled with 2-fluorophenylboronic acid via Suzuki coupling to obtain the desired product.
Industrial Production Methods: Industrial production of this compound involves a one-pot synthesis method using 2-(2-fluorobenzoyl)malononitrile as a raw material. This method avoids the separation process of multi-step intermediates, reduces waste generation, and is environmentally friendly. The process involves:
Reduction Reactions: Using metal catalysts and glacial acetic acid under vacuum and hydrogen atmosphere.
Purification: The crude product is purified using solvents like tetrahydrofuran and water, followed by filtration and drying.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophilic Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products:
Oxidation Products: Formation of carboxylic acids or ketones.
Reduction Products: Formation of alcohols or amines.
Substitution Products: Formation of substituted pyrrole derivatives.
Scientific Research Applications
Chemistry:
Fluorination Reagents: The compound can be used as a fluorination reagent in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine:
Potassium-Competitive Acid Blockers: Similar compounds like vonoprazan are used for managing gastrointestinal ulcers and esophageal reflux.
Industry:
Mechanism of Action
The specific mechanism of action for 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxamide is not well-documented. similar compounds such as vonoprazan act as potassium-competitive acid blockers. They inhibit the proton pump in the stomach lining, reducing acid secretion and providing relief from acid-related disorders.
Comparison with Similar Compounds
Vonoprazan: A potassium-competitive acid blocker used for gastrointestinal ulcers.
Properties
Molecular Formula |
C11H9FN2O |
---|---|
Molecular Weight |
204.20 g/mol |
IUPAC Name |
5-(2-fluorophenyl)-1H-pyrrole-3-carboxamide |
InChI |
InChI=1S/C11H9FN2O/c12-9-4-2-1-3-8(9)10-5-7(6-14-10)11(13)15/h1-6,14H,(H2,13,15) |
InChI Key |
NLFBJXFRJOOPQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CN2)C(=O)N)F |
Origin of Product |
United States |
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